molecular formula C22H36IN B14700998 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide CAS No. 21602-52-8

1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide

Cat. No.: B14700998
CAS No.: 21602-52-8
M. Wt: 441.4 g/mol
InChI Key: CPLYRJICFDWTNZ-UHFFFAOYSA-M
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Description

1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core substituted with a tert-butyl-phenylcyclohexyl group and an iodide counterion, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide typically involves multiple steps:

    Formation of the tert-butyl-phenylcyclohexyl intermediate: This step involves the alkylation of phenylcyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Synthesis of the piperidinium core: The intermediate is then reacted with N-methylpiperidine under controlled conditions to form the desired piperidinium structure.

    Iodide exchange: Finally, the compound is treated with an iodide source, such as sodium iodide, to replace any leaving groups with iodide ions.

Chemical Reactions Analysis

1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide undergoes several types of chemical reactions:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinium nitrogen and the phenyl ring.

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to yield the corresponding alcohol and piperidine derivatives.

Common reagents used in these reactions include sodium hydride, sodium iodide, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide has several scientific research applications:

    Organic Chemistry: It serves as a model compound for studying steric and electronic effects in substituted piperidinium salts.

    Pharmacology: The compound’s structure makes it a candidate for investigating potential pharmacological activities, such as receptor binding and enzyme inhibition.

    Material Science: Its unique properties may be explored for developing new materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism by which 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide exerts its effects is not fully understood. it is believed to interact with molecular targets such as receptors or enzymes through its piperidinium core and phenyl ring. These interactions may involve hydrogen bonding, hydrophobic interactions, and ionic interactions with the iodide ion.

Comparison with Similar Compounds

Similar compounds to 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, iodide include:

  • 1-(4-tert-Butyl-1-phenylcyclohexyl)-4-methylpiperazine, iodide
  • 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, chloride
  • 1-(4-tert-Butyl-1-phenylcyclohexyl)-1-methylpiperidinium, bromide

These compounds share the same core structure but differ in their counterions or substituents on the piperidinium ring. The uniqueness of this compound lies in its specific iodide counterion, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

21602-52-8

Molecular Formula

C22H36IN

Molecular Weight

441.4 g/mol

IUPAC Name

1-(4-tert-butyl-1-phenylcyclohexyl)-1-methylpiperidin-1-ium;iodide

InChI

InChI=1S/C22H36N.HI/c1-21(2,3)19-13-15-22(16-14-19,20-11-7-5-8-12-20)23(4)17-9-6-10-18-23;/h5,7-8,11-12,19H,6,9-10,13-18H2,1-4H3;1H/q+1;/p-1

InChI Key

CPLYRJICFDWTNZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)[N+]3(CCCCC3)C.[I-]

Origin of Product

United States

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